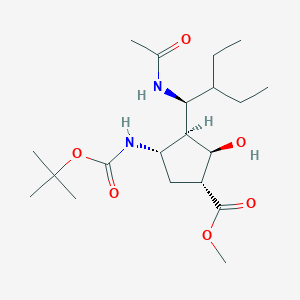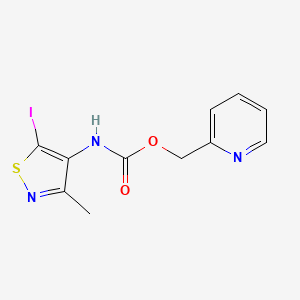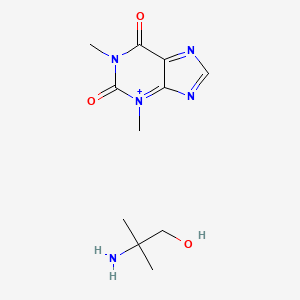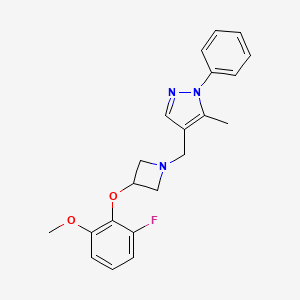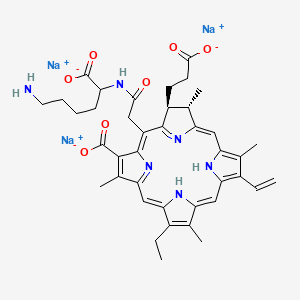![molecular formula C16H16N2O3S B15132483 [1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl-: is a complex organic compound with a unique structure that combines biphenyl, sulfonamide, and formyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where the biphenyl compound is treated with a sulfonating agent such as chlorosulfonic acid.
Formylation: The formyl group is added using a Vilsmeier-Haack reaction, where the sulfonamide derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Dimethylamino Methylene Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl-: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein interactions and enzyme activities.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the biphenyl core can engage in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-2-sulfonamide: Lacks the formyl and dimethylamino methylene groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-4-formyl-: Lacks the sulfonamide and dimethylamino methylene groups, limiting its applications in medicinal chemistry.
[1,1’-Biphenyl]-2-sulfonamide, N-methyl-: Similar but with a simpler structure, potentially leading to different reactivity and applications.
Uniqueness: : [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- stands out due to its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C16H16N2O3S |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N'-[2-(4-formylphenyl)phenyl]sulfonyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16N2O3S/c1-18(2)12-17-22(20,21)16-6-4-3-5-15(16)14-9-7-13(11-19)8-10-14/h3-12H,1-2H3/b17-12+ |
InChI-Schlüssel |
RLXZEUBVUJPYHD-SFQUDFHCSA-N |
Isomerische SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
Kanonische SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


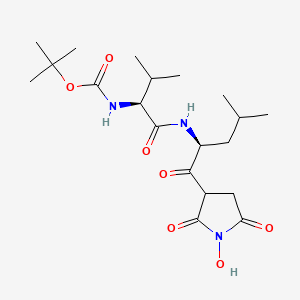
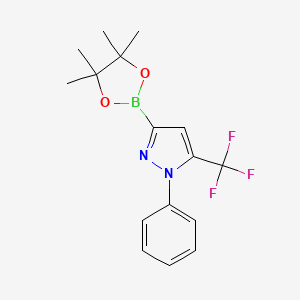
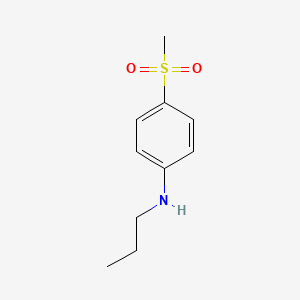
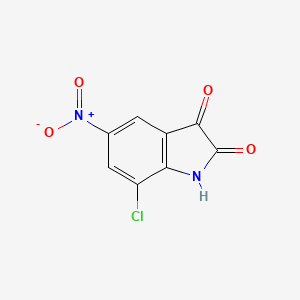
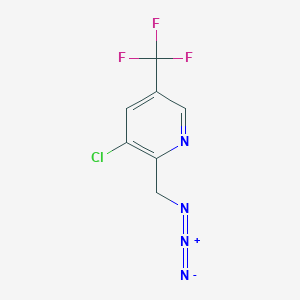
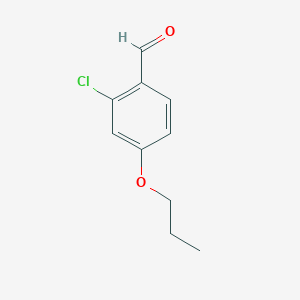
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
